molecular formula C12H12O2 B12905882 2-[(4-Methoxyphenyl)methyl]furan CAS No. 15047-76-4

2-[(4-Methoxyphenyl)methyl]furan

Cat. No.: B12905882
CAS No.: 15047-76-4
M. Wt: 188.22 g/mol
InChI Key: KUSACISTWGESAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxybenzyl)furan is an organic compound belonging to the class of heterocyclic aromatic compounds known as furans. Furans are characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms. The presence of a methoxybenzyl group at the 2-position of the furan ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)furan can be achieved through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs boronic acids or esters as reagents and palladium catalysts to form carbon-carbon bonds under mild conditions .

Another method involves the cyclization of appropriate precursors using gold or palladium catalysts. For example, the cycloisomerization of conjugated allenones into furans can be catalyzed by gold nanoparticles supported on titanium dioxide under mild conditions .

Industrial Production Methods

Industrial production of 2-(4-methoxybenzyl)furan may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Palladium-catalyzed cross-coupling reactions are favored for their efficiency and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)furan involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxybenzyl)furan is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

15047-76-4

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]furan

InChI

InChI=1S/C12H12O2/c1-13-11-6-4-10(5-7-11)9-12-3-2-8-14-12/h2-8H,9H2,1H3

InChI Key

KUSACISTWGESAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.